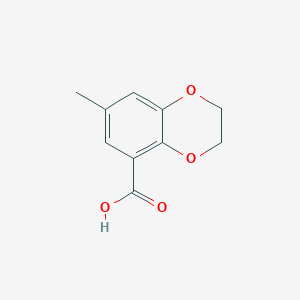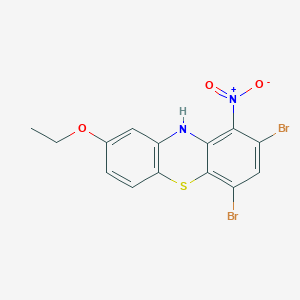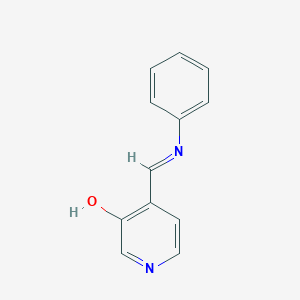![molecular formula C31H30N3O6- B14206913 {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate CAS No. 824409-75-8](/img/structure/B14206913.png)
{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate is a complex organic molecule that features a combination of acridine, piperazine, and dioxolane moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate typically involves multi-step organic reactions. The initial step often includes the formation of the acridine-9-carbonyl chloride, which is then reacted with piperazine to form the acridine-9-carbonyl piperazine intermediate. This intermediate is further reacted with 3-bromophenyl carbonate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine moiety, leading to the formation of acridine N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include acridine N-oxide derivatives, alcohols from reduction, and various substituted aromatic compounds from electrophilic aromatic substitution.
科学研究应用
Chemistry
In chemistry, {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the acridine moiety, which is known for its strong fluorescence. It can be used in imaging studies to track biological processes at the cellular level.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. The piperazine moiety is a common feature in many pharmaceuticals, and the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced fluorescence or improved stability. It may also find applications in the production of specialty chemicals.
作用机制
The mechanism of action of {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate is not fully understood, but it is believed to involve interactions with DNA and proteins due to the presence of the acridine and piperazine moieties. The acridine group can intercalate into DNA, disrupting its function, while the piperazine group can interact with various receptors and enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
Acridine derivatives: Compounds like acridine orange and proflavine share the acridine moiety and are known for their fluorescent properties and biological activity.
Piperazine derivatives: Compounds such as piperazine citrate and piperazine phosphate are used as anthelmintics and share the piperazine core structure.
Dioxolane derivatives: Compounds like dioxolane acetal and dioxolane ketal are used in organic synthesis for protecting groups and share the dioxolane ring structure.
Uniqueness
What sets {3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate apart is the combination of these three distinct moieties in a single molecule, providing a unique set of chemical and biological properties that can be leveraged for various applications.
属性
CAS 编号 |
824409-75-8 |
|---|---|
分子式 |
C31H30N3O6- |
分子量 |
540.6 g/mol |
IUPAC 名称 |
[[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl]-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] carbonate |
InChI |
InChI=1S/C31H31N3O6/c1-31(2)38-19-26(40-31)28(39-30(36)37)20-8-7-9-21(18-20)33-14-16-34(17-15-33)29(35)27-22-10-3-5-12-24(22)32-25-13-6-4-11-23(25)27/h3-13,18,26,28H,14-17,19H2,1-2H3,(H,36,37)/p-1 |
InChI 键 |
BVXWTXLYYSDEBL-UHFFFAOYSA-M |
规范 SMILES |
CC1(OCC(O1)C(C2=CC(=CC=C2)N3CCN(CC3)C(=O)C4=C5C=CC=CC5=NC6=CC=CC=C64)OC(=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)

![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)

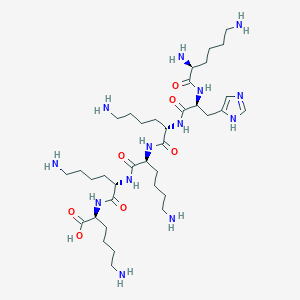
![Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]-](/img/structure/B14206867.png)
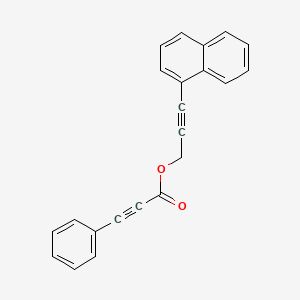
![4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14206880.png)
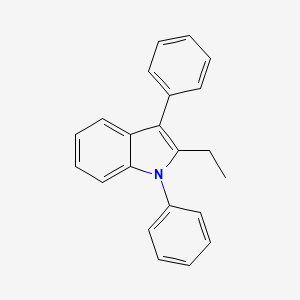
![4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine](/img/structure/B14206886.png)
![2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one](/img/structure/B14206887.png)
